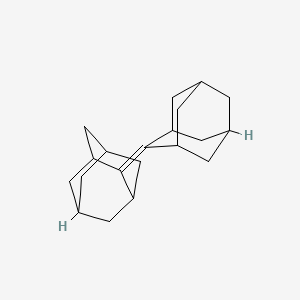

Biadamantylidene

Vue d'ensemble

Description

Biadamantylidene is a compound characterized by a unique molecular structure that includes a twisted double bond. The degree of twist in the double bond can significantly influence the compound's electronic properties and reactivity. For instance, trans-2,2'-bi(1-phenyladamantylidene) (1-Ph) is a derivative of biadamantylidene that exhibits a 23.2 degrees twisted double bond, which is more distorted than its parent compound, 2,2'-biadamantylidene (1-H), and its ethyl-substituted derivative (1-Et) .

Synthesis Analysis

The synthesis of biadamantylidene derivatives can be achieved through various methods, including the Grignard coupling reaction. In the case of 1-Ph, the Grignard coupling of 2,2-dibromo-1-phenyladamantane was utilized to produce the compound with its significantly twisted double bond .

Molecular Structure Analysis

Single-crystal X-ray analysis has been employed to determine the molecular structure of biadamantylidene derivatives. This analysis revealed the extent of the twist in the double bond of 1-Ph, which has implications for its electronic properties, such as a higher HOMO energy level as indicated by cyclic voltammetry .

Chemical Reactions Analysis

Biadamantylidene and its derivatives undergo various chemical reactions. For example, 1-Ph reacts with bromine to yield an intramolecular Friedel-Crafts alkylation product, whereas other derivatives like 1-H and 1-Me produce different products such as a bridged bromonium ion and a rearranged product, respectively . Additionally, biadamantylidene reacts with singlet oxygen in the presence of dyes to form dioxetane and epoxide, with the product distribution influenced by the choice of dye and solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of biadamantylidene derivatives are closely related to their molecular structure. The twisted double bond in 1-Ph results in a lower oxidation potential compared to 1-H, as evidenced by electrochemical studies. The reaction with singlet oxygen demonstrates the compound's reactivity towards oxygen species, which is also affected by the presence of sensitizers and the solvent environment . The solvent nature, temperature, and pressure can also influence the rate of cycloaddition reactions involving biadamantylidene, as shown in the reaction with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione .

Applications De Recherche Scientifique

Application 1: [2π + 2π]-Cycloaddition of Biadamantylidene

- Methods of Application or Experimental Procedures : The effects of temperature, solvent nature, and high hydrostatic pressure on the rate of the reaction of biadamantylidene with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione have been estimated . The reaction was carried out in the temperature range of 25‒45°C .

- Results or Outcomes : The significant shielding of the C=C double bond in biadamantylidene is responsible for the high entropy and volume of activation. The quantitative yield of the reaction in the temperature range 25‒45°C is related to its exothermicity . The rate of the [2π + 2π]-cycloaddition unexpectedly weakly depends on the solvent polarity .

Application 2: Synthesis of Two-Dimensional Transition Metal Dichalcogenides

- Summary of the Application : While not directly related to Biadamantylidene, two-dimensional transition metal dichalcogenides (TMDs) have attracted a lot of attention due to their unusual electrical, optical, and mechanical properties . They have virtually unlimited potential in various fields, including electronic, optoelectronic, sensing, and energy storage applications .

- Methods of Application or Experimental Procedures : There are many methods for sample preparation, such as the mechanical, liquid exfoliation and chemical vapor deposition techniques .

- Results or Outcomes : TMDs materials have shown potential in various applications such as electronic devices, optoelectronic devices, gas sensing, and energy storage devices .

Application 3: Low-Valent Compounds with Heavy Group-14 Elements

- Summary of the Application : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties . The low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes .

- Methods of Application or Experimental Procedures : These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation (e.g. P4, As4, CO2, CO, H2, alkene, and alkyne) and materials .

- Results or Outcomes : This review presents an in-depth discussion on low-valent group-14 species-catalyzed reactions, including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .

Application 2: Synthesis of Two-Dimensional Transition Metal Dichalcogenides

- Summary of the Application : While not directly related to Biadamantylidene, two-dimensional transition metal dichalcogenides (TMDs) have attracted a lot of attention due to their unusual electrical, optical, and mechanical properties . They have virtually unlimited potential in various fields, including electronic, optoelectronic, sensing, and energy storage applications .

- Methods of Application or Experimental Procedures : There are many methods for sample preparation, such as the mechanical, liquid exfoliation and chemical vapor deposition techniques .

- Results or Outcomes : TMDs materials have shown potential in various applications such as electronic devices, optoelectronic devices, gas sensing, and energy storage devices .

Application 3: Low-Valent Compounds with Heavy Group-14 Elements

- Summary of the Application : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties . The low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes .

- Methods of Application or Experimental Procedures : These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation (e.g. P4, As4, CO2, CO, H2, alkene, and alkyne) and materials .

- Results or Outcomes : This review presents an in-depth discussion on low-valent group-14 species-catalyzed reactions, including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-adamantylidene)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDXURLKZNAXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=C4C5CC6CC(C5)CC4C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313090 | |

| Record name | Adamantylideneadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biadamantylidene | |

CAS RN |

30541-56-1 | |

| Record name | Tricyclo(3.3.1.13,7)decane, tricyclo(3.3.1.13,7)decylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030541561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantylideneadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

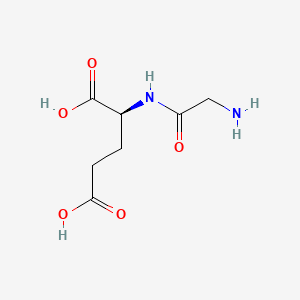

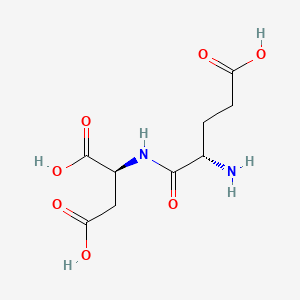

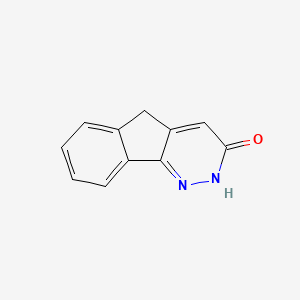

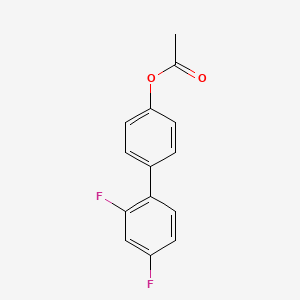

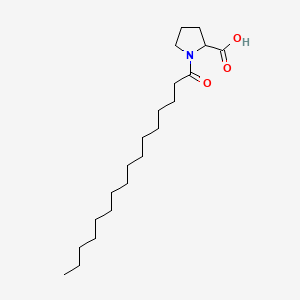

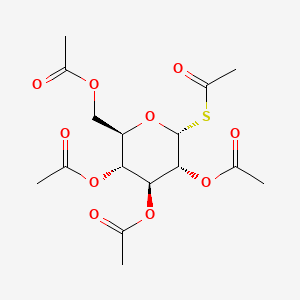

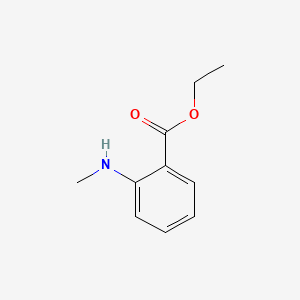

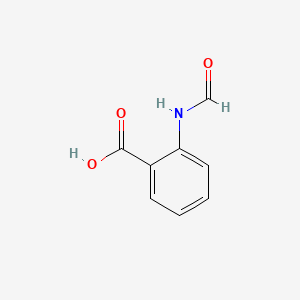

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.